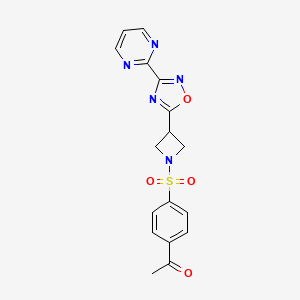
1-(4-((3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrimidin-2-yl group, a 1,2,4-oxadiazol-5-yl group, an azetidin-1-yl group, a sulfonyl group, and a phenyl group attached to an ethanone group. These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in medicinal chemistry .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- A novel series of pyrazolo[1,5-a]pyrimidines incorporating phenylsulfonyl moiety demonstrated antimicrobial activity, outperforming reference drugs in some cases. This suggests the significance of sulfonyl groups in enhancing antimicrobial properties (Alsaedi, Farghaly, & Shaaban, 2019).
- Thiazolo-pyrimidine analogues were synthesized and evaluated for antimicrobial activities through docking studies, highlighting the potential of these structures in developing new antibacterial agents (Bhadraiah et al., 2020).
Anticancer Applications
- Novel polyimides containing 1,3,4-oxadiazole and pyridine moieties were synthesized for the removal of heavy metal ions, indicating their potential application in environmental cleanup and possibly in therapeutic contexts (Mansoori & Ghanbari, 2015).
- New fused pyrimidine derivatives were synthesized and evaluated as potent Aurora-A kinase inhibitors, showing comparable cytotoxic activity against colon tumor cell lines to that of Doxorubicin, suggesting their potential as anticancer agents (Shaaban, Saleh, Mayhoub, & Farag, 2011).
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound contains a pyrimidine moiety , which is known to exhibit a wide range of pharmacological activities and is a key component in many drugs .
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds containing similar moieties, such as pyrimidine, have been reported to interact with various biological targets, leading to a broad range of biological activities .
Biochemical Pathways
Pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities . For instance, they have been found to have antimicrobial, antiviral, antitumor, and antifibrotic effects .
Result of Action
Compounds with similar structures have been reported to show potent antifungal activity against aspergillus niger & aspergillus flavus .
Propiedades
IUPAC Name |
1-[4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4S/c1-11(23)12-3-5-14(6-4-12)27(24,25)22-9-13(10-22)17-20-16(21-26-17)15-18-7-2-8-19-15/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJDCOKYGZNYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-ethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2940960.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2940961.png)

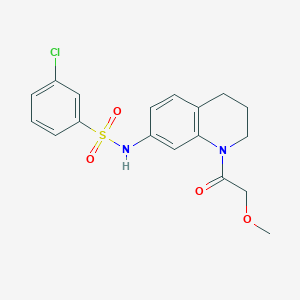


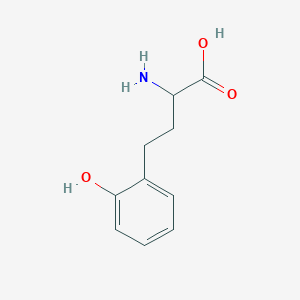
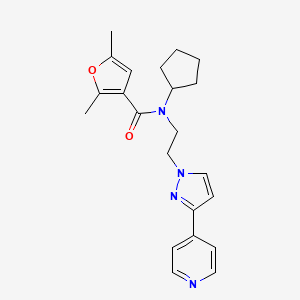
![3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2940970.png)
![ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate](/img/structure/B2940971.png)
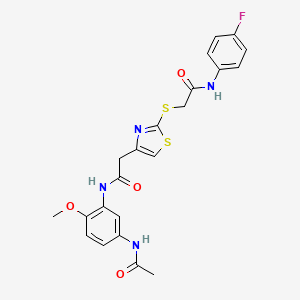
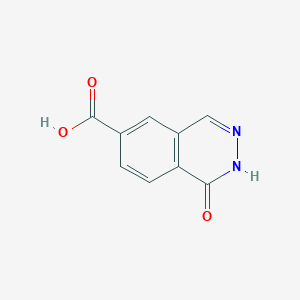
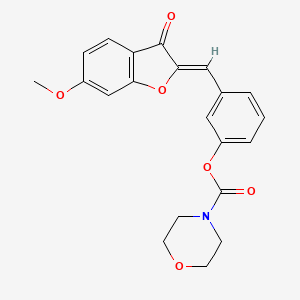
![6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2940980.png)
